TNF-α Inhibition: Comparison with Quinolactacin A
In a direct head-to-head comparison within the same study, Quinolactacin A potently inhibited LPS-induced TNF-α production in murine peritoneal macrophages with an IC50 of 12.2 µg/ml, while Quinolactacins B and C showed no distinct inhibitory activity in the same assay . This establishes Quinolactacin C as a crucial negative control or SAR tool compound, highlighting that the C-3 hydroxyl group present in Quinolactacin C abrogates TNF-α inhibitory activity. For researchers investigating TNF-α pathways, selecting Quinolactacin C over the active analog Quinolactacin A would be a critical error for efficacy studies, but an essential choice for defining structural requirements for activity.
| Evidence Dimension | Inhibition of LPS-induced TNF-α production |
|---|---|
| Target Compound Data | Quinolactacin C: No distinct inhibition |
| Comparator Or Baseline | Quinolactacin A: IC50 = 12.2 µg/ml |
| Quantified Difference | Active (IC50 = 12.2 µg/ml) vs. Inactive |
| Conditions | Murine peritoneal macrophages stimulated with lipopolysaccharide (LPS) |
Why This Matters
This data is essential for procurement decisions, as it clearly delineates Quinolactacin C as an inactive analog in TNF-α assays, preventing its misuse in immunomodulatory studies and establishing its specific value as a comparator for SAR analysis.
- [1] Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp. EPF-6. I. Taxonomy, Production, Isolation and Biological Properties. The Journal of Antibiotics, 53(11), 1247–1251. View Source
